molecular formula C15H21ClN2O2 B14852758 4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B14852758
M. Wt: 296.79 g/mol
InChI Key: ZXOFHPPXNRGKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a synthetic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a spirocyclic precursor under acidic conditions to yield the desired spirocyclic compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 4-(3-Hydroxyphenyl)-2,7-diazaspiro[4.5]decan-1-one.

    Reduction: Formation of 4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-ol.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

4-(3-Methoxyphenyl)-2,7-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-19-12-5-2-4-11(8-12)13-9-17-14(18)15(13)6-3-7-16-10-15;/h2,4-5,8,13,16H,3,6-7,9-10H2,1H3,(H,17,18);1H

InChI Key

ZXOFHPPXNRGKTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CNC(=O)C23CCCNC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.